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Get Quote

Executive Summary & Strategic Importance
3-Iodo-1-methylpyrazole-5-carbaldehyde (CAS: 2226182-52-9) is a high-value heterocyclic

building block, critical in the synthesis of complex pharmaceutical scaffolds. Its structural utility

lies in the iodine substituent, which serves as a versatile handle for cross-coupling (Suzuki-

Miyaura, Sonogashira) and as a potent halogen bond (XB) donor in supramolecular assembly.

This guide provides a technical comparison of the target molecule against key structural

analogs (e.g., 4-iodo and 5-chloro variants). It establishes a self-validating protocol for

generating high-fidelity X-ray crystallographic data, addressing the current gap in open-access

structural databases for this specific regioisomer.

Comparative Structural Analysis (Predictive &
Empirical)
In the absence of a deposited public structure for the specific 3-iodo-5-carbaldehyde isomer,

we utilize structural proxies from closely related validated datasets (e.g., 4-iodo-1H-pyrazole, 5-
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chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde).

Geometric & Electronic Benchmarking
The following table benchmarks the predicted parameters of the target against experimentally

verified analogs. This data guides the refinement strategy after initial diffraction.
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Feature
Target: 3-Iodo-

5-carbaldehyde

(Predicted)

Analog: 4-Iodo-

1H-pyrazole

(Exp. Data) [1]

Analog: 5-

Chloro-4-

carbaldehyde

(Exp. Data) [2]

Significance

Space Group

P2₁/c or P-1

(Common for

planar

heterocycles)

Pbca P2₁/c

Determines data

collection

strategy

(symmetry

equivalents).[2]

C–X Bond

Length

2.06 – 2.09 Å

(C–I)
2.078(3) Å (C–I) 1.71 Å (C–Cl)

Iodine's longer

bond length

increases

polarizability and

XB potential.

Packing Motif

Catemeric

Chains (Head-to-

Tail)

Catemeric (Non-

isostructural to

F/Cl analogs)

Dimer/Trimer

5-carbaldehyde

group likely

disrupts simple

dimerization,

favoring chains.

Halogen Bond

(XB)

Strong (I···N /

I···O)

Medium (I···N,

2.87 Å)
Weak (Cl···O)

The 3-Iodo

position is

sterically

exposed,

enhancing

-hole

accessibility.

Dipole Moment
High (~3.5–4.5

D)
Moderate Moderate

Drives solubility

and

crystallization

solvent choice.

The Halogen Bonding Advantage
Unlike the chloro- or bromo-analogs, the 3-iodo variant exhibits a significant
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-hole (a region of positive electrostatic potential on the extension of the C–I bond).

Mechanism: The iodine atom acts as a Lewis acid (XB donor), interacting with the carbonyl

oxygen or pyrazole nitrogen (XB acceptors) of neighboring molecules.

Comparison: The interaction energy for C–I···N is typically 5–10 kcal/mol, significantly

stronger than C–Br···N (~2–5 kcal/mol) or C–Cl···N (<2 kcal/mol). This directs the crystal

packing into robust, predictable supramolecular architectures, reducing disorder.

Experimental Protocol: Crystallization & Data
Collection
Self-Validating Workflow: This protocol includes "Checkpoints" to ensure sample integrity

before wasting beamtime.

Phase 1: Crystal Growth (Solvent Selection)
The presence of the 5-carbaldehyde group increases polarity compared to simple

halopyrazoles.

Primary Method: Slow Evaporation.

Solvent System A (Preferred): Dichloromethane (DCM) / Hexane (1:3 ratio).

Rationale: DCM solubilizes the aldehyde; Hexane acts as the antisolvent to drive

nucleation.

Solvent System B (Alternative): Ethanol / Water (Slow cooling).

Rationale: Promotes H-bonding interactions if the aldehyde hydrate forms.

Phase 2: Diffraction Data Collection
Source: Mo K

(

= 0.71073 Å) is preferred over Cu K
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to minimize absorption by the heavy Iodine atom (Absorption coefficient

will be high).

Temperature: 100 K (Cryostream). Crucial to reduce thermal vibration of the heavy iodine

atom and resolve the aldehyde proton position.

Resolution Goal: 0.75 Å or better (to resolve C–H...O interactions).

Phase 3: Structure Solution Workflow
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Figure 1: Crystallographic workflow optimized for heavy-atom (Iodine) containing organic

molecules. Note the critical absorption correction step.

Interaction Network & Supramolecular Logic
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Understanding the packing forces allows researchers to predict solubility and melting point

trends.

Molecule A
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Dipole-Dipole
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(Pyrazole Rings)

Click to download full resolution via product page

Figure 2: Predicted interaction map. The C-I···O halogen bond is the dominant directional force,

likely forming 1D chains (catemers) which then stack via

-

interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Structural Characterization & Comparative Analysis
Guide: 3-Iodo-1-methylpyrazole-5-carbaldehyde]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13497901/docs#structural-
characterization-comparative-analysis-guide-3-iodo-1-methylpyrazole-5-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b13497901?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/173/Comparative_study_of_imidazole_and_pyrazole_based_aldehydes.pdf
https://www.mdpi.com/2073-4352/2/3/1248
https://www.benchchem.com/product/b13497901/docs#structural-characterization-comparative-analysis-guide-3-iodo-1-methylpyrazole-5-carbaldehyde
https://www.benchchem.com/product/b13497901/docs#structural-characterization-comparative-analysis-guide-3-iodo-1-methylpyrazole-5-carbaldehyde
https://www.benchchem.com/product/b13497901/docs#structural-characterization-comparative-analysis-guide-3-iodo-1-methylpyrazole-5-carbaldehyde
https://www.benchchem.com/product/b13497901/docs#structural-characterization-comparative-analysis-guide-3-iodo-1-methylpyrazole-5-carbaldehyde
https://www.benchchem.com/product/b13497901?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13497901?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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